REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[O:11][CH:10]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)[C:9](=O)[NH:8][C:7]=2[CH:19]=1.O1CCCC1.[H-].[Al+3].[Li+].[H-].[H-].[H-].[OH-].[Na+]>O>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[O:11][CH:10]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)[CH2:9][NH:8][C:7]=2[CH:19]=1 |f:2.3.4.5.6.7,8.9|
|
Name
|
compound
|
Quantity
|
3.26 g
|
Type
|
reactant
|
Smiles
|
COC=1C=CC2=C(NC(C(O2)C2=CC=CC=C2)=O)C1
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
2.42 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
7.2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2.4 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at ambient temperature for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The solution is stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the salts that have formed
|
Type
|
FILTRATION
|
Details
|
are filtered off
|
Type
|
CUSTOM
|
Details
|
the solvent is removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude reaction product
|
Type
|
CUSTOM
|
Details
|
is purified by flash chromatography on silica gel (eluant: PE/AcOEt (8/2))
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=CC2=C(NCC(O2)C2=CC=CC=C2)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |